N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic core with a sulfanylidene group at position 2, a 4-methylphenyl substituent at position 3, and a methoxy-methylphenyl acetamide moiety linked via a sulfanyl group at position 4. Its molecular formula is inferred to be C₂₅H₂₄N₄O₃S₃ (based on structural analogs in ), with a molecular weight of approximately 540–550 g/mol.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-13-5-8-15(9-6-13)27-20-19(33-23(27)31)21(29)26(3)22(25-20)32-12-18(28)24-16-11-14(2)7-10-17(16)30-4/h5-11H,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMYYWGRABTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)C)OC)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiazolopyrimidine derivatives. Key steps may involve:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate diketones.
Substitution reactions: Introduction of the methoxy and methyl groups on the phenyl ring.
Acylation: Coupling of the thiazolopyrimidine core with the substituted phenyl acetamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Heterocycle Differences: The thiazolo[4,5-d]pyrimidine core in the target compound distinguishes it from thieno[3,2-d]pyrimidine () and thiazolo[3,2-a]pyrimidine (). These differences influence electronic properties and binding affinities.
- Substituent Impact: The sulfanylidene and sulfanyl groups in the target compound may enhance redox activity or metal chelation compared to carbonyl or cyano groups in analogs .
- Molecular Weight : The higher molecular weight of the target compound (~545 vs. 386–465 g/mol in analogs) suggests reduced bioavailability, necessitating formulation optimization .
Computational and Analytical Tools
- Similarity Screening: Tanimoto and Dice coefficients () would classify the target compound as dissimilar to triazole or thieno-pyrimidine analogs (<50% similarity), limiting virtual screening predictions .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings.
The compound has a molecular formula of and a molecular weight of approximately 448.58 g/mol. Its structure includes a thiazolo-pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Strains : The compound has shown potent inhibitory effects against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM .
Cytotoxicity and Anticancer Potential
In vitro studies using the MTT assay have indicated that derivatives of this compound possess cytotoxic effects on human cancer cell lines. The results suggest potential use in cancer therapy due to their ability to induce cell death in malignant cells while sparing normal cells .
The biological activity of the compound is believed to be linked to its interaction with key enzymes involved in bacterial DNA replication and repair. Molecular docking studies have revealed that the compound forms critical hydrogen bonds and hydrophobic interactions with active sites on enzymes such as DNA gyrase and MurD . These interactions are essential for inhibiting bacterial growth.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolopyridine derivatives, including those structurally related to this compound. The findings highlighted its effectiveness against resistant bacterial strains .
- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this class of compounds on HaCat and Balb/c 3T3 cell lines. The results indicated promising cytotoxic profiles that warrant further investigation into their potential as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.58 g/mol |
| Antimicrobial MIC | 0.21 μM |
| Cytotoxicity (IC50) | Varies by cell line |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
